(3R)-1,3-Dimethyl-2-methylene-3-propylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline is a chiral organic compound belonging to the indoline family Indolines are bicyclic compounds containing a benzene ring fused to a pyrrolidine ring The (3R) configuration indicates the specific spatial arrangement of the substituents around the chiral center at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,3-Dimethyl-2-methylene-3-propylindoline typically involves multi-step organic reactions One common method includes the alkylation of indoline derivatives followed by selective functional group transformations The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, are often employed to streamline the synthesis. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the methylene group to a methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Methyl-substituted indoline.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (3R)-1,3-Dimethyl-2-methylene-3-propylindoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity through competitive or allosteric inhibition. The methylene group plays a crucial role in the binding affinity and specificity, influencing the overall biological activity. Pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(3S)-1,3-Dimethyl-2-methylene-3-propylindoline: The enantiomer of the compound with opposite spatial configuration.
1,3-Dimethyl-2-methyleneindoline: Lacks the propyl group, resulting in different chemical and biological properties.
3-Propylindoline: Lacks the methylene and dimethyl groups, affecting its reactivity and applications.
Uniqueness
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline is unique due to its specific chiral configuration and the presence of both methylene and propyl groups. These structural features contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
177191-50-3 |
---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
(3R)-1,3-dimethyl-2-methylidene-3-propylindole |
InChI |
InChI=1S/C14H19N/c1-5-10-14(3)11(2)15(4)13-9-7-6-8-12(13)14/h6-9H,2,5,10H2,1,3-4H3/t14-/m0/s1 |
InChI Key |
GKZUGVPFUXMPBO-AWEZNQCLSA-N |
Isomeric SMILES |
CCC[C@]1(C(=C)N(C2=CC=CC=C21)C)C |
Canonical SMILES |
CCCC1(C(=C)N(C2=CC=CC=C21)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.